![molecular formula C34H28Br2FeP2Pd B568543 Dibromuro[1,1'-bis(difenilfosfino)ferroceno]paladio(II) CAS No. 124268-93-5](/img/structure/B568543.png)
Dibromuro[1,1'-bis(difenilfosfino)ferroceno]paladio(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as Pd-121, is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . It plays a pivotal role in the biomedical realm due to its ability to enable an array of catalytic reactions, thereby proving instrumental in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The empirical formula of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is C34H28Br2FeP2Pd . The molecular weight is 820.61 . The SMILES string representation is [Fe].Br[Pd]Br.[CH]1[CH][CH]CP(c2ccccc2)c3ccccc3.[CH]4[CH][CH]CP(c5ccccc5)c6ccccc6 .Chemical Reactions Analysis
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a solid with a melting point of 274-282°C . It has an assay of 95% .Aplicaciones Científicas De Investigación
- Como ligando para reacciones catalizadas por rutenio, facilita la síntesis más ecológica de aminas a partir de alcoholes y aminas mediante procesos de préstamo de hidrógeno .
- Dibromuro[1,1’-bis(difenilfosfino)ferroceno]paladio(II) juega un papel en la síntesis y la matriz de los materiales del siglo XXI. Su uso se extiende más allá de la catálisis, contribuyendo al desarrollo de materiales moleculares funcionales .
Síntesis de aminas más ecológicas
Matriz para materiales funcionales
En resumen, la versatilidad de este compuesto lo convierte en una herramienta valiosa en la química sintética, la ciencia de los materiales y la catálisis. Los investigadores continúan explorando sus aplicaciones, y sus propiedades únicas contribuyen a los avances en varios campos científicos. 🌟
Safety and Hazards
Mecanismo De Acción
Target of Action
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as ZEA26893, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions .
Mode of Action
ZEA26893 interacts with its targets by facilitating the coupling of sec-alkyl and n-alkyl Grignard reagents . It is also involved in the borylation of aryl halides and the coupling of the derived arylboronic esters with aryl halides .
Biochemical Pathways
The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . These pathways are essential for the formation of biaryls and other complex organic compounds .
Result of Action
The result of ZEA26893’s action is the successful completion of the chemical reactions it catalyzes. This includes the formation of biaryls through the coupling of aryl halides and arylboronic esters , and the synthesis of lactams by CO insertion .
Action Environment
The action, efficacy, and stability of ZEA26893 can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it is typically stored under argon in a cool, dry place . The solvent used can also impact its effectiveness, as it is soluble in chloroform and slightly soluble in dichloromethane .
Propiedades
InChI |
InChI=1S/2C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEJVWMCZVGKAJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].Br[Pd]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br2FeP2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

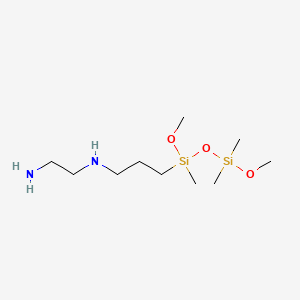
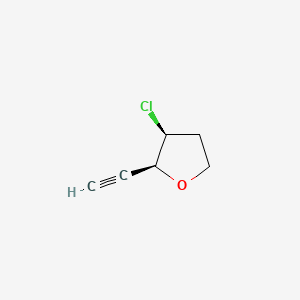
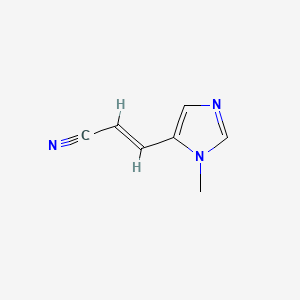
![2-Pyridinecarbonitrile,4-[(hydroxyimino)methyl]-(9CI)](/img/no-structure.png)

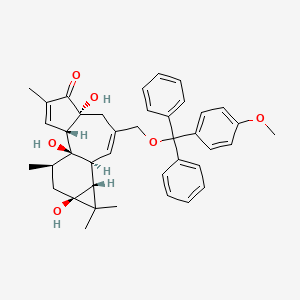
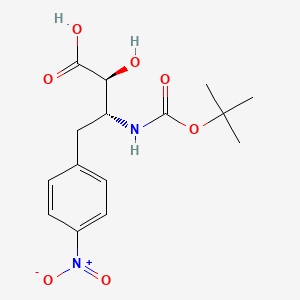

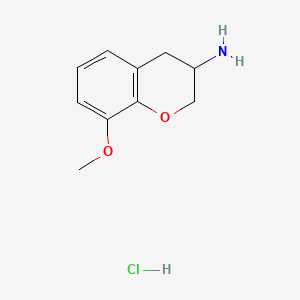


![8-(Aminomethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3,4-diol](/img/structure/B568483.png)